molecular formula C6H15NO B1143683 l-(+)-leucinol95+per cent CAS No. 14438-11-0

l-(+)-leucinol95+per cent

Cat. No.: B1143683
CAS No.: 14438-11-0
M. Wt: 117.1894
Attention: For research use only. Not for human or veterinary use.
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Description

L-(+)-Leucinol is a chiral amino alcohol derived from the amino acid L-leucine. It is widely utilized in organic synthesis as a chiral building block for pharmaceuticals, agrochemicals, and asymmetric catalysts . The "95+%" designation indicates a minimum purity of 95%, ensuring reliability for research and industrial applications. Key properties include:

  • Molecular Formula: C₆H₁₅NO
  • Molecular Weight: 117.19 g/mol
  • Specific Rotation: +3° to +5° (20°C, 589 nm, ethanol)
  • Physical Form: Colorless to yellow liquid
  • Density: 0.91 g/mL
  • Refractive Index: 1.4490–1.4530 (20°C)

The compound is typically stored in glass bottles at room temperature and is classified for research use only (RUO) due to its toxicity upon ingestion or inhalation .

Properties

CAS No.

14438-11-0

Molecular Formula

C6H15NO

Molecular Weight

117.1894

Synonyms

l-(+)-leucinol95+%

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

While the provided evidence lacks direct data on structurally analogous compounds, the following comparison is inferred from the properties of L-(+)-Leucinol 95+% and general chemical principles:

Structural and Functional Analogues

Valinol (2-Amino-3-methyl-1-butanol): Derived from valine, valinol has a shorter side chain (C₅H₁₃NO vs. C₆H₁₅NO). Lower molecular weight (101.16 g/mol) may reduce steric hindrance in catalytic applications compared to L-(+)-Leucinol. Specific rotation differs (e.g., L-valinol: +20° to +22° in ethanol), reflecting distinct chiral environments .

Isoleucinol (2-Amino-3-methylpentanol): Structural isomer of leucinol, with a methyl branch at the β-position.

Phenylglycinol (2-Amino-2-phenylethanol): Aromatic side chain enhances rigidity and π-π interactions, unlike leucinol’s aliphatic chain. Higher density (~1.1 g/mL) and refractive index due to the phenyl group.

Key Comparative Data

Property L-(+)-Leucinol 95+% Valinol (Typical) Isoleucinol (Typical)
Molecular Formula C₆H₁₅NO C₅H₁₃NO C₆H₁₅NO
Molecular Weight (g/mol) 117.19 101.16 117.19
Specific Rotation (°) +4° (ethanol) +21° (ethanol) -5° (ethanol)
Density (g/mL) 0.91 0.94 0.89
Purity ≥95% ≥98% ≥95%

Functional Differences

  • Solubility: Leucinol’s branched aliphatic chain enhances lipophilicity compared to phenylglycinol’s aromatic system.
  • Applications: Leucinol’s balance of hydrophobicity and steric bulk makes it preferable for asymmetric catalysis, whereas phenylglycinol is favored in peptide mimetics.

Research Findings and Limitations

  • Purity Impact: The 95+% purity of L-(+)-Leucinol ensures minimal racemic contamination, crucial for high-yield enantiomeric excess in syntheses .
  • Safety Profile: Requires stringent handling (e.g., poison control contact upon exposure), comparable to other amino alcohols .
  • Evidence Gaps: The provided materials lack explicit data on analogues like valinol or isoleucinol, necessitating extrapolation from structural trends.

Q & A

Q. 1.1. What are the validated methods for synthesizing and characterizing L-(+)-Leucinol with ≥95% enantiomeric purity in academic settings?

Methodological Answer:

  • Synthesis: Use enantioselective reduction of L-leucine derivatives (e.g., via NaBH₄/I₂ in THF) or enzymatic resolution. Monitor reaction progress via TLC or GC-MS.
  • Characterization:
    • Chiral HPLC/GC: Compare retention times with racemic standards .
    • Optical Rotation: Measure [α]D²⁵ and cross-reference with literature values (e.g., [α]D²⁵ = +15.5° for pure L-(+)-leucinol).
    • NMR Spectroscopy: Analyze diastereomeric derivatives (e.g., Mosher’s esters) to confirm configuration .

Q. 1.2. How can researchers ensure accurate quantification of enantiomeric excess (ee) in L-(+)-Leucinol batches?

Methodological Answer:

  • Chiral Stationary Phase Chromatography: Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases. Validate with calibration curves.
  • Circular Dichroism (CD): Compare CD spectra to known enantiopure samples.
  • Statistical Validation: Replicate measurements (n ≥ 3) and report confidence intervals to address instrumental variability .

Advanced Research Questions

Q. 2.1. How should researchers design experiments to investigate the role of L-(+)-Leucinol as a chiral ligand in asymmetric catalysis?

Methodological Answer:

  • PICOT Framework:
    • Population: Catalytic systems (e.g., transition-metal complexes).
    • Intervention: Varying ligand-to-metal ratios.
    • Comparison: Racemic leucinol vs. L-(+)-leucinol.
    • Outcome: Enantioselectivity (% ee) and turnover frequency (TOF).
    • Time: Reaction kinetics over 24h .
  • Control Experiments: Include achiral ligands and monitor side reactions via LC-MS.

Q. 2.2. How can contradictory data on the stability of L-(+)-Leucinol under acidic/basic conditions be resolved?

Methodological Answer:

  • Systematic Variable Isolation: Test stability under controlled pH (1–14), temperature (25–80°C), and solvent polarity.
  • Mechanistic Probes: Use deuterated solvents (D₂O, CD₃OD) to track proton exchange via ¹H NMR.
  • Data Triangulation: Combine HPLC purity data, kinetic modeling, and computational (DFT) studies to identify degradation pathways .

Q. 2.3. What strategies enhance the reproducibility of L-(+)-Leucinol-based protocols across laboratories?

Methodological Answer:

  • Detailed Supplemental Materials: Provide step-by-step videos, raw chromatograms, and instrument calibration logs.
  • Collaborative Validation: Conduct round-robin tests with independent labs using identical batches .
  • FAIR Data Principles: Archive datasets in repositories like Zenodo with DOI links .

Methodological & Analytical Considerations

Q. 3.1. Which statistical tests are appropriate for comparing enantioselectivity outcomes across multiple L-(+)-Leucinol batches?

Methodological Answer:

  • ANOVA/Tukey’s HSD: For batch-to-batch variability analysis.
  • Principal Component Analysis (PCA): To correlate ee% with synthesis parameters (e.g., temperature, catalyst loading) .

Q. 3.2. How should researchers address discrepancies between computational predictions and experimental ee% values in L-(+)-Leucinol-mediated reactions?

Methodological Answer:

  • Error Source Analysis: Check force-field accuracy in MD simulations vs. experimental conditions (e.g., solvent effects).
  • Sensitivity Testing: Vary computational parameters (e.g., basis sets, solvation models) and compare with empirical data .

Data Presentation & Publication Guidelines

Q. 4.1. What are the best practices for presenting enantiomeric purity data in manuscripts?

Methodological Answer:

  • Tables: Include batch ID, [α]D²⁵, ee%, HPLC conditions, and statistical spread (mean ± SD).
  • Figures: Use bar charts for batch comparisons and scatter plots for kinetic data. Avoid overcrowding with >5 datasets per figure .
  • Ethical Reporting: Disclose any batch exclusions or outliers removed during analysis .

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